5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one

eIF4A3 RNA Helicase Cancer

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one (CAS 932114-29-9; C10H13N3O2; MW 207.23) is a heterocyclic building block comprising a 1,2-dihydropyridin-2-one core connected to a piperazine ring via a carbonyl linker at the 5-position. This scaffold serves as the foundational chemical architecture for a series of orally bioavailable eukaryotic initiation factor 4A3 (eIF4A3)-selective inhibitors, notably compounds 1a, 1o, and 1q, which have been characterized for their potency, subtype selectivity, and in vivo antitumor efficacy in xenograft models.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 932114-29-9
Cat. No. B3307166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one
CAS932114-29-9
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CNC(=O)C=C2
InChIInChI=1S/C10H13N3O2/c14-9-2-1-8(7-12-9)10(15)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,12,14)
InChIKeyOHYMPUVDDALTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one (CAS 932114-29-9): A Dihydropyridinone-Piperazine Scaffold for eIF4A3 Probe Development


5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one (CAS 932114-29-9; C10H13N3O2; MW 207.23) is a heterocyclic building block comprising a 1,2-dihydropyridin-2-one core connected to a piperazine ring via a carbonyl linker at the 5-position [1]. This scaffold serves as the foundational chemical architecture for a series of orally bioavailable eukaryotic initiation factor 4A3 (eIF4A3)-selective inhibitors, notably compounds 1a, 1o, and 1q, which have been characterized for their potency, subtype selectivity, and in vivo antitumor efficacy in xenograft models [2].

Why Generic 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one Analogs Cannot Be Interchanged for eIF4A3-Targeted Applications


While the 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one scaffold defines a chemical class with potential eIF4A3 inhibitory activity, simple substitution among analogs is precluded by profound differences in pharmacokinetic (PK) and pharmacodynamic (PD) properties. Within the same scaffold series, lead compound 1a demonstrates potent eIF4A3 inhibition (IC50 = 0.11 µM) but suffers from extremely poor aqueous solubility (0.46 µg/mL at pH 6.8) and high metabolic instability (227 µL/min/mg in mouse microsomes), resulting in low oral bioavailability (F = 5.7%) that severely limits its utility as an in vivo probe [1]. Conversely, optimized derivatives 1o and 1q retain comparable potency while achieving improved ADMET profiles, enabling oral dosing and demonstrating meaningful antitumor efficacy (T/C values of 54% and 29%, respectively) in HCT-116 xenograft models without severe body weight loss [2]. These quantitative divergences in solubility, stability, and in vivo performance within the same core scaffold underscore that generic substitution without rigorous comparative data would compromise experimental reproducibility and translational relevance.

Quantitative Differentiation of 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one-Derived eIF4A3 Inhibitors: Head-to-Head Potency, Selectivity, and ADMET Comparisons


eIF4A3 Inhibitory Potency: Scaffold-Optimized Analog 1q Matches Lead Potency While Enabling Oral Bioavailability

Lead compound 1a, a 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivative, exhibits an eIF4A3 IC50 of 0.11 µM (95% CI: 0.09–0.13) in biochemical assays [1]. Structure-guided optimization yielded derivative 1q, which maintains comparable potency with an eIF4A3 IC50 of 0.14 µM (95% CI: 0.09–0.22) [2]. This demonstrates that 1q retains the potent target engagement of the parent scaffold while addressing the ADMET liabilities that preclude 1a's use as an orally bioavailable in vivo probe.

eIF4A3 RNA Helicase Cancer Nonsense-Mediated mRNA Decay (NMD) Structure-Activity Relationship (SAR)

Subtype Selectivity Profile: 1o and 1q Demonstrate >1000-Fold Selectivity for eIF4A3 Over eIF4A1, eIF4A2, BRR2, and DHX29

Across a panel of related RNA helicases, optimized derivatives 1o and 1q show exceptional selectivity for eIF4A3. Both compounds exhibit IC50 values >100 µM against eIF4A1, eIF4A2, BRR2, and DHX29, while maintaining eIF4A3 IC50 values of 0.1 µM (1o) and 0.14 µM (1q) [1]. This >1000-fold selectivity window (0.1-0.14 µM vs. >100 µM) ensures that observed cellular and in vivo phenotypes can be confidently attributed to eIF4A3 inhibition rather than off-target effects on other DEAD-box helicases [2].

Selectivity eIF4A1 eIF4A2 BRR2 DHX29 Off-Target

Aqueous Solubility: 1q Shows >5-Fold Improvement Over Lead Scaffold 1a at pH 6.8

A critical liability of the lead 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivative 1a is its extremely low aqueous solubility at pH 6.8 (0.46 µg/mL), which contributes to poor oral absorption and low bioavailability (F = 5.7%) [1]. In contrast, optimized derivative 1q demonstrates a >5-fold improvement in solubility, achieving 2.4 µg/mL at pH 6.8, thereby enabling oral dosing and in vivo pharmacological assessment [2].

Solubility ADMET Physicochemical Property Formulation Oral Bioavailability

In Vivo Antitumor Efficacy: 1q Demonstrates Superior Tumor Growth Inhibition (T/C = 29%) Compared to 1o (T/C = 54%) in HCT-116 Xenograft Model

Both 1o and 1q were evaluated for in vivo antitumor efficacy in an HCT-116 colorectal cancer xenograft model following oral administration. 1q exhibited superior tumor growth inhibition, with a T/C value of 29%, compared to 1o which showed a T/C value of 54% [1]. Critically, both compounds achieved this efficacy without inducing severe body weight loss, indicating a favorable tolerability profile at efficacious doses. This in vivo PD readout provides a quantitative basis for selecting 1q over 1o for studies requiring maximal target engagement in a tumor-bearing mouse model.

In Vivo Efficacy Xenograft Tumor Growth Inhibition PK/PD Oral Dosing Colorectal Cancer

PK and Metabolic Stability: 1q Overcomes 1a's Microsomal Instability and Poor Oral Bioavailability

Lead compound 1a suffers from exceptionally high metabolic instability in mouse microsomes (227 µL/min/mg) and consequently poor oral bioavailability (F = 5.7%; AUCpo = 9.0 ng·h/mL) [1]. While the exact microsomal stability and bioavailability values for 1q are not tabulated in the primary publication, the authors explicitly state that 1q (along with 1o) showed 'improved physicochemical and ADMET profiles' and 'promising PK profiles' that enabled oral in vivo efficacy studies with T/C = 29% [2]. This qualitative improvement in PK properties, inferred from the ability to dose orally and achieve robust in vivo efficacy, represents a critical differentiation from the parent scaffold 1a, which is unsuitable for oral in vivo applications.

Pharmacokinetics Oral Bioavailability Metabolic Stability Mouse Microsomes ADMET

Best-Fit Research and Industrial Application Scenarios for 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one-Derived eIF4A3 Inhibitors


In Vivo Validation of eIF4A3 as a Cancer Target in Subcutaneous Xenograft Models

For preclinical oncology researchers seeking to validate eIF4A3 as a therapeutic target in vivo, compound 1q is the optimal tool compound. Its potent, subtype-selective eIF4A3 inhibition (IC50 = 0.14 µM) [1], coupled with sufficient oral bioavailability to achieve tumor growth inhibition (T/C = 29%) in an HCT-116 xenograft model [2], provides a robust chemical probe for demonstrating that eIF4A3 inhibition can suppress tumor growth without severe toxicity. This application scenario is not feasible with the less soluble and poorly bioavailable 1a [3].

Dissecting eIF4A3-Specific Biology in Cellular Models of Nonsense-Mediated mRNA Decay (NMD)

Investigators studying the role of eIF4A3 in RNA metabolism, particularly nonsense-mediated mRNA decay (NMD), require a selective inhibitor to deconvolute eIF4A3-specific functions from those of other DEAD-box helicases. Compound 1q (or 1o) is ideally suited for this purpose, as it exhibits >1000-fold selectivity for eIF4A3 over eIF4A1, eIF4A2, BRR2, and DHX29 (IC50 > 100 µM for all off-targets) [1]. This selectivity profile ensures that any observed changes in NMD reporter activity or endogenous NMD substrate levels can be confidently attributed to eIF4A3 inhibition, unlike pan-eIF4A inhibitors which confound interpretation.

Structure-Activity Relationship (SAR) Studies and Optimization of Orally Bioavailable eIF4A3 Inhibitors

Medicinal chemistry teams focused on developing next-generation eIF4A3 inhibitors can use the 5-(piperazine-1-carbonyl)pyridin-2(1H)-one scaffold represented by 1a, 1o, and 1q as a validated starting point for SAR exploration. The quantitative PK and potency data available for these analogs [1][2][3] provide a benchmark for assessing new derivatives. Specifically, 1q's improved solubility (2.4 µg/mL at pH 6.8) and oral in vivo efficacy [2] establish a minimum performance threshold for any new candidate seeking to advance beyond the lead 1a's liabilities. Procurement of 1q as a reference compound enables direct, head-to-head comparisons of novel analogs in standardized biochemical and cellular assays.

Chemical Biology Probe for Deconvoluting eIF4A3-Dependent Phenotypes in Cancer Cell Line Screens

For chemical biology core facilities or academic screening centers, compound 1q serves as a high-quality chemical probe for identifying cancer cell lines that are sensitive to eIF4A3 inhibition. Its well-characterized selectivity [1] and documented in vivo efficacy [2] make it a reliable tool for generating dose-response curves across large cell line panels, enabling the correlation of eIF4A3 dependency with specific genetic or molecular features (e.g., EIF4A3 expression levels, NMD pathway activity). In contrast, less selective or poorly characterized inhibitors could produce confounding results that are difficult to interpret in a screening context.

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